molecular formula C24H23ClN4O5 B2867907 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide CAS No. 860610-31-7

2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide

Cat. No.: B2867907
CAS No.: 860610-31-7
M. Wt: 482.92
InChI Key: SVTBNUVEHKAJMO-UHFFFAOYSA-N
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Description

The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide features a 2,5-dimethylpyrrole core substituted at the 3-position with a 3-chloro-4-morpholinophenyl group. The oxoacetamide moiety is linked to a 4-nitrophenyl group, introducing strong electron-withdrawing properties. Its design aligns with trends in medicinal chemistry, where pyrrole and morpholine derivatives are explored for antimicrobial, anti-inflammatory, or enzyme-inhibitory properties .

Properties

IUPAC Name

2-[1-(3-chloro-4-morpholin-4-ylphenyl)-2,5-dimethylpyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN4O5/c1-15-13-20(23(30)24(31)26-17-3-5-18(6-4-17)29(32)33)16(2)28(15)19-7-8-22(21(25)14-19)27-9-11-34-12-10-27/h3-8,13-14H,9-12H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTBNUVEHKAJMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC(=C(C=C2)N3CCOCC3)Cl)C)C(=O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[1-(3-chloro-4-morpholinophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-nitrophenyl)-2-oxoacetamide (CAS Number: 860610-34-0) is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H23ClN3O3C_{24}H_{23}ClN_3O_3 with a molecular weight of approximately 445.91 g/mol. The compound features a pyrrole ring, morpholine moiety, and nitrophenyl group which contribute to its biological properties.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. For example, a study found that related compounds demonstrated effective free radical scavenging abilities, particularly in DPPH assays, which measure the ability to inhibit stable free radicals .

Anti-inflammatory Properties

Molecular docking studies have suggested that this compound may possess anti-inflammatory activity. Docking simulations indicated strong interactions with targets involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent .

Antiviral Potential

The compound's structure suggests possible antiviral activity. In vitro studies on similar N-heterocycles have shown promising results against various viruses, including HIV and HSV-1. The mechanism often involves inhibition of viral replication through interaction with viral proteins .

Study on Structure-Activity Relationship (SAR)

A recent study focused on the SAR of pyrrole derivatives indicated that modifications in the substituents significantly affect biological activity. The presence of electron-withdrawing groups like nitro enhances the compound's potency against specific biological targets. This aligns with findings that compounds with similar structural motifs exhibit enhanced bioactivity due to better binding affinities .

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and efficacy of this compound against various cancer cell lines. Results showed that certain derivatives exhibited IC50 values in the micromolar range, indicating potential as anticancer agents .

Data Table: Biological Activity Summary

Activity Type Description Reference
Antioxidant ActivityEffective in DPPH assays; inhibits free radicals
Anti-inflammatoryStrong docking interactions with inflammatory targets
Antiviral PotentialPromising results against HIV and HSV; inhibits viral replication
CytotoxicityExhibits micromolar IC50 values against cancer cell lines

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties/Activities Reference ID
Target Compound Pyrrole-oxoacetamide 3-Chloro-4-morpholinophenyl, 4-nitrophenyl ~466.9* N/A (Theoretical design) -
2-[1-(2-Cyanophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(4-isopropylphenyl)-2-oxoacetamide Pyrrole-oxoacetamide 2-Cyanophenyl, 4-isopropylphenyl 385.5 Lab use (discontinued commercial product)
N-(3,5-Dichloropyridin-4-yl)-2-{1-[(4-fluorophenyl)methyl]-1H-pyrrolo[2,3-b]pyridin-3-yl}-2-oxoacetamide Indole-oxoacetamide Dichloropyridinyl, fluorobenzyl 418.8 Phosphodiesterase IV inhibitor
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide 3,4-Dichlorophenyl, phenyl 390.3 Antimicrobial potential, structural diversity

*Calculated based on formula C₂₃H₂₃ClN₄O₄.

Key Observations:

  • Morpholine vs. Heterocyclic Substitutents: The 4-morpholinophenyl group may improve solubility and hydrogen-bonding capacity relative to dichlorophenyl () or cyanophenyl () analogues.
  • Pyrrole vs. Pyrazole/Indole Cores: Pyrrole derivatives (target, ) are less conformationally restricted than pyrazole () or indole () systems, influencing intermolecular interactions.

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